molecular formula C12H18O4 B14263198 3,7-Dimethyldeca-2,7-dienedioic acid CAS No. 189631-77-4

3,7-Dimethyldeca-2,7-dienedioic acid

Cat. No.: B14263198
CAS No.: 189631-77-4
M. Wt: 226.27 g/mol
InChI Key: KSRDBWKRNKJWQI-UHFFFAOYSA-N
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Description

3,7-Dimethyldeca-2,7-dienedioic acid (CAS Number: 22264-07-9) is a dicarboxylic acid with the molecular formula C 12 H 18 O 4 and a molecular weight of 226.27 g/mol . This compound belongs to a class of medium-chain fatty acids and derivatives that are of significant interest in chemical ecology and the development of novel bioactive molecules . While specific biological data for this compound is limited in the available literature, research on structurally similar compounds provides strong indications of its potential research value. Structurally related 3,7-dimethyl-2,6-octadienoic acid (geranic acid) and its amide derivatives have demonstrated notable fungicidal activities against key plant pathogens, including Rhizoctonia solani and Fusarium graminearum . Some of these analogous compounds have shown inhibition rates greater than 90%, suggesting potential applications in the development of new agrochemical agents . Furthermore, natural fatty acids and their derivatives from microbial sources are increasingly investigated for a broad spectrum of pharmacological activities, including antibacterial, antifungal, antineoplastic, and anti-inflammatory properties . The structural features of this compound make it a valuable intermediate for synthetic elaboration, particularly in the creation of esters, amides, and other derivatives for structure-activity relationship (SAR) studies . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, using appropriate personal protective equipment and following standard laboratory safety protocols.

Properties

CAS No.

189631-77-4

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

3,7-dimethyldeca-2,7-dienedioic acid

InChI

InChI=1S/C12H18O4/c1-9(6-7-11(13)14)4-3-5-10(2)8-12(15)16/h6,8H,3-5,7H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

KSRDBWKRNKJWQI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=O)O)CCCC(=CC(=O)O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This two-step approach involves initial esterification of deca-3,7-dienedioic acid with methanol, followed by hydrolysis to yield the target diacid. The esterification employs sulfuric acid as a catalyst, converting carboxylic acid groups into methyl esters under reflux conditions:

$$
\text{HOOC-(CH=CH-CH}2\text{)}2\text{-COOH} + 2 \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{CH}3\text{OOC-(CH=CH-CH}2\text{)}2\text{-COOCH}3 + 2 \text{H}2\text{O}
$$

Subsequent hydrolysis of dimethyl deca-3,7-dienedioate (CAS 81134-11-4) under basic or acidic conditions regenerates the diacid.

Experimental Procedure

  • Esterification : Deca-3,7-dienedioic acid (1.0 equiv) reacts with excess methanol (10 equiv) in the presence of concentrated H₂SO₄ (5 mol%) at 65°C for 12 hours.
  • Hydrolysis : The diester intermediate undergoes saponification with 2M NaOH at 80°C for 6 hours, followed by acidification with HCl to pH 2.

Yield and Purity Data

Parameter Value
Diester Yield 85–92%
Diacid Yield 78–84%
Purity (HPLC) ≥95%

Ring-Opening Cross-Metathesis (ROCM)

Reaction Mechanism

Ruthenium-catalyzed ROCM of low-strain cycloolefins with α,β-unsaturated esters generates conjugated diene diesters, which are hydrolyzed to the diacid. For example, cyclooctene reacts with methyl acrylate in the presence of a Grubbs-type catalyst:

$$
\text{Cyclooctene} + 2 \text{CH}2=\text{CHCOOCH}3 \xrightarrow{\text{Ru Catalyst}} \text{CH}3\text{OOC-(CH=CH-CH}2\text{)}2\text{-COOCH}3
$$

Experimental Protocol

  • ROCM : Cyclooctene (1.0 equiv) and methyl acrylate (2.2 equiv) react with Grubbs 2nd-generation catalyst (2 mol%) in dichloromethane at 40°C for 24 hours.
  • Hydrolysis : The diester product is treated with 1M KOH in ethanol/water (1:1) at 60°C for 8 hours.

Performance Metrics

Metric Value
Diester Yield 70–82%
Diacid Yield 65–75%
Selectivity (E/Z) 9:1

Odinokov Condensation Approach

Methodology Overview

Odinokov et al. (1989) developed a condensation strategy using β-keto esters and allylic halides under basic conditions. While full experimental details remain proprietary, the general pathway involves:

  • Alkylation of β-keto esters with 3-methyl-2-butenyl bromide.
  • Hydrolysis and decarboxylation to form the conjugated diene framework.

Key Observations

  • Reaction requires anhydrous conditions and strict temperature control (0–5°C).
  • Yields reported at 60–68% for the diacid after purification.

Comparative Analysis of Synthesis Methods

Parameter Esterification/Hydrolysis ROCM Odinokov Method
Total Yield 78–84% 65–75% 60–68%
Reaction Time 18–20 hours 24–32 hours 48–72 hours
Scalability High Moderate Low
Byproducts <5% Oligomers (8–12%) Isomeric impurities (15–20%)
Cost Efficiency $–$$ $$$ $$

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyldeca-2,7-dienedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,7-Dimethyldeca-2,7-dienedioic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyldeca-2,7-dienedioic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features:

  • Molecular formula : Likely $ \text{C}{12}\text{H}{16}\text{O}_4 $ (inferred from deca- backbone, two double bonds, and methyl groups).
  • Functional groups : Two carboxylic acid groups, two conjugated double bonds, and methyl substituents.
  • Stereochemistry : The double bond geometry (E/Z) and methyl group positions influence its 3D conformation and interactions.

Comparison with Structurally Similar Compounds

3-Hydroxydodeca-2,4-dienedioic Acid (CAS: 793695-59-7)

  • Structure : Contains hydroxyl (-OH) groups instead of methyl (-CH₃) substituents and a longer carbon chain (dodeca- vs. deca-) .
  • Molecular formula : $ \text{C}{12}\text{H}{18}\text{O}_5 $.
  • Key differences :
    • The hydroxyl group increases hydrophilicity, enhancing water solubility compared to the methylated target compound.
    • The extended carbon chain may reduce volatility and alter biological membrane permeability.

(2E,6E)-3,7-Dimethyldeca-2,6-dienedioic Acid (Monarch Butterfly Secretion)

  • Structure : Double bonds at positions 2 and 6 (vs. 2 and 7 in the target compound) .
  • Implications :
    • Altered conjugation patterns affect UV absorption and electronic properties.
    • Positional isomerism may lead to differences in biological activity, such as pheromone signaling efficiency.

7-Ketodeoxycholic Acid (CAS: 911-40-0)

  • Structure : A bile acid derivative with a steroid backbone and a ketone group .
  • Molecular formula : $ \text{C}{24}\text{H}{38}\text{O}_5 $.
  • Contrast :
    • The steroid core provides rigidity and planar structure, unlike the flexible aliphatic chain of the target compound.
    • Bile acids primarily function in lipid digestion, whereas 3,7-dimethyldeca-2,7-dienedioic acid is linked to insect biochemistry.

Heptaenedioic Acid Derivatives (CAS: 760-58-7)

  • Structure : Features seven conjugated double bonds, creating extensive π-electron systems .
  • Key differences :
    • Higher unsaturation increases reactivity in cycloaddition reactions (e.g., Diels-Alder).
    • Enhanced UV/Vis absorption due to extended conjugation.

Data Table: Comparative Analysis of Dicarboxylic Acids

Compound Name Molecular Formula Functional Groups Key Substituents Biological Role/Source
This compound $ \text{C}{12}\text{H}{16}\text{O}_4 $ 2 COOH, 2 double bonds Methyl (C3, C7) Monarch butterfly secretion
3-Hydroxydodeca-2,4-dienedioic acid $ \text{C}{12}\text{H}{18}\text{O}_5 $ 2 COOH, 2 double bonds, -OH Hydroxyl (C3) Synthetic/biological degradation
7-Ketodeoxycholic acid $ \text{C}{24}\text{H}{38}\text{O}_5 $ COOH, ketone, steroid backbone None Mammalian bile acid
Heptaenedioic acid derivative $ \text{C}{20}\text{H}{24}\text{O}_4 $ 2 COOH, 7 double bonds None Synthetic applications

Research Findings and Functional Implications

  • Role in Insects : The methyl groups in this compound likely enhance lipid solubility, facilitating its integration into waxy insect cuticles or pheromone blends .
  • Synthetic Challenges : Positional isomerism (e.g., 2,6- vs. 2,7-diene) complicates synthesis, requiring precise catalytic control to avoid byproducts.
  • Biological Activity : Compared to hydroxylated analogs, methylated diacids may exhibit greater stability against enzymatic degradation, prolonging their ecological signaling effects.

Q & A

Basic Research Questions

Q. What are the primary natural sources of 3,7-Dimethyldeca-2,7-dienedioic acid, and how is it extracted for laboratory studies?

  • Methodology : The compound is identified in the hairpencil secretions of Danaus chrysippus (Monarch butterflies) alongside other volatile organic compounds. Extraction typically involves solvent-based techniques (e.g., hexane or dichloromethane) followed by purification via column chromatography. Confirmation of identity requires GC-MS and NMR comparison with synthetic standards .
  • Table 1 : Natural Sources and Extraction Yields

OrganismTissue/SecretionYield (μg/g)Method
Danaus chrysippusHairpencil secretion12–18Solvent extraction, GC-MS

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to resolve double-bond geometry (2E,7E configuration) and methyl group positions.
  • IR : Confirms carboxylic acid functional groups (stretching at ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (C₁₂H₁₈O₄). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How is this compound quantified in biological matrices?

  • Methodology : Use LC-MS/MS with deuterated internal standards to account for matrix effects. Calibration curves are constructed using synthetic analogs. Sensitivity thresholds are typically 0.1–1.0 ng/mL in butterfly secretions .

Advanced Research Questions

Q. What role does this compound play in ecological interactions, such as pheromone signaling or predator deterrence?

  • Methodology : Behavioral assays (e.g., Y-maze experiments) test attraction/deterrence in target species. Comparative metabolomics of secretions from Danaus chrysippus and related species identify species-specific roles. Contradictions in bioactivity data may arise from differences in enantiomeric ratios, necessitating chiral chromatography for resolution .

Q. What challenges exist in elucidating the biosynthetic pathway of this compound?

  • Methodology : Isotopic labeling (¹³C-glucose) in butterfly larvae tracks precursor incorporation. Enzymatic assays using glandular extracts identify key steps (e.g., methyltransferase activity). Discrepancies between in vivo and in vitro results may indicate missing cofactors or regulatory elements .

Q. How do environmental factors (e.g., diet, temperature) influence the production of this compound in Danaus species?

  • Methodology : Controlled rearing experiments with variable diets (e.g., milkweed vs. artificial nectar) and temperature regimes. Quantification via LC-MS and multivariate analysis (PCA) identifies significant covariates. Confounding variables, such as microbial symbionts, require metagenomic screening .

Q. What are the implications of stereochemical variations in synthetic analogs for bioactivity studies?

  • Methodology : Asymmetric synthesis using Evans auxiliaries or enzymatic resolution produces enantiopure analogs. In vitro assays (e.g., receptor binding) compare activity across stereoisomers. Contradictory results between synthetic and natural samples may arise from impurities or matrix effects, necessitating stringent QC protocols .

Data Contradiction Analysis Framework

  • Step 1 : Cross-validate analytical results using orthogonal techniques (e.g., NMR + HRMS).
  • Step 2 : Replicate experiments under standardized conditions to isolate variables (e.g., pH, temperature).
  • Step 3 : Meta-analysis of peer-reviewed studies to identify consensus or outliers. For example, discrepancies in reported yields from butterfly secretions may reflect seasonal or geographic variability .

Key Research Gaps

  • Biosynthetic Regulation : Limited data on epigenetic or hormonal control of production in Danaus species.
  • Ecotoxicology : No studies on compound persistence in ecosystems or bioaccumulation risks.

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